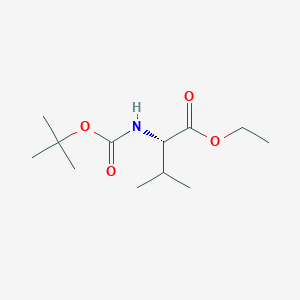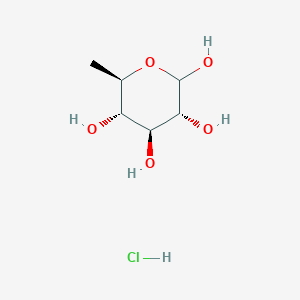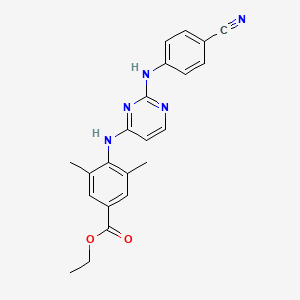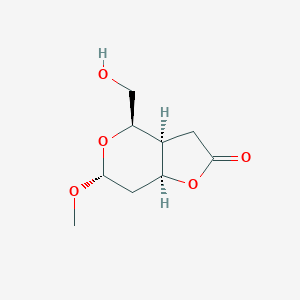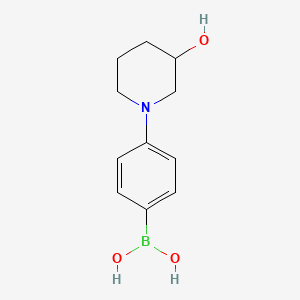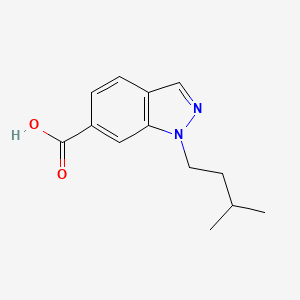
1-isopentyl-1H-indazole-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isopentyl-1H-indazole-6-carboxylic acid is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities. The structure of this compound includes an indazole core with an isopentyl group at the 1-position and a carboxylic acid group at the 6-position.
準備方法
The synthesis of 1-isopentyl-1H-indazole-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a reaction between phenylhydrazine and a ketone or aldehyde under acidic conditions. The specific steps for synthesizing this compound include:
Formation of the hydrazone: Reacting phenylhydrazine with an appropriate ketone or aldehyde to form a hydrazone intermediate.
Cyclization: The hydrazone undergoes cyclization under acidic conditions to form the indazole ring.
Functionalization: Introduction of the isopentyl group at the 1-position and the carboxylic acid group at the 6-position through appropriate reagents and reaction conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.
化学反応の分析
1-Isopentyl-1H-indazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into their reduced forms.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or dichloromethane, and specific temperature and pressure conditions to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted indazole derivatives.
科学的研究の応用
1-Isopentyl-1H-indazole-6-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Researchers investigate its ability to interact with specific biological targets and pathways to develop new drugs.
Biological Studies: The compound is used in biological studies to understand its effects on cellular processes and its potential as a biochemical tool for probing specific pathways.
Chemical Research: In chemistry, the compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 1-isopentyl-1H-indazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
類似化合物との比較
1-Isopentyl-1H-indazole-6-carboxylic acid can be compared with other similar compounds, such as:
1-Methyl-1H-indazole-6-carboxylic acid: Similar structure but with a methyl group instead of an isopentyl group at the 1-position.
1-Phenyl-1H-indazole-6-carboxylic acid: Contains a phenyl group at the 1-position, which may result in different biological activities and chemical properties.
1-Isopropyl-1H-indazole-6-carboxylic acid: Features an isopropyl group at the 1-position, leading to variations in its reactivity and interactions with biological targets.
特性
分子式 |
C13H16N2O2 |
|---|---|
分子量 |
232.28 g/mol |
IUPAC名 |
1-(3-methylbutyl)indazole-6-carboxylic acid |
InChI |
InChI=1S/C13H16N2O2/c1-9(2)5-6-15-12-7-10(13(16)17)3-4-11(12)8-14-15/h3-4,7-9H,5-6H2,1-2H3,(H,16,17) |
InChIキー |
CSNUSJCGFRLVKF-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCN1C2=C(C=CC(=C2)C(=O)O)C=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


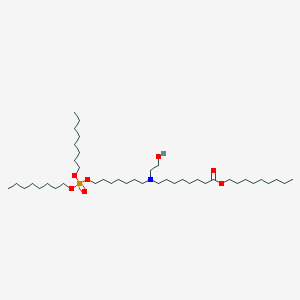
![2-Propyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13348527.png)
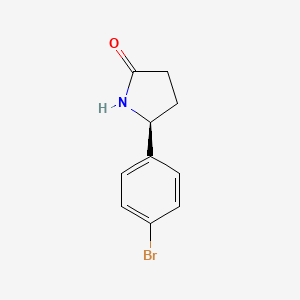
![6-Chloro-N4-[2-(phenylmethoxy)ethyl]-2,4-pyrimidinediamine](/img/structure/B13348539.png)



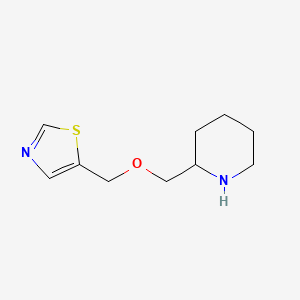
![tert-Butyl [3-(Hydroxymethyl)phenyl] Carbonate](/img/structure/B13348579.png)
